Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino benzamido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Functional Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the dimethylamino benzamido group can be added through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Organic Synthesis: Its diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-cyano-3-methylthiophene-2-carboxylate: Lacks the dimethylamino benzamido group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
The presence of the dimethylamino benzamido group in this compound imparts unique electronic properties and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a cyano group, an ethyl ester, and a dimethylamino benzamide moiety. These structural elements contribute to its reactivity and biological activity.
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38 g/mol
CAS Number: 141942-85-0
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, it may reduce the synthesis of pro-inflammatory mediators.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties: Research indicates that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | COX inhibition | |
Antimicrobial | Disruption of cell wall synthesis | |
Anticancer | Induction of apoptosis | |
Enzyme inhibition | Targeting specific metabolic pathways |
Case Studies
-
Anti-inflammatory Effects:
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. This effect was linked to decreased levels of prostaglandins and leukotrienes in serum samples. -
Antimicrobial Activity:
In vitro assays showed that the compound exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations lower than those required for many conventional antibiotics. -
Anticancer Research:
A series of experiments utilizing human cancer cell lines revealed that derivatives of this compound could inhibit cell proliferation by up to 70% at specific concentrations. Mechanistic studies suggested that this was mediated through the activation of caspases involved in apoptotic pathways.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups:
Properties
IUPAC Name |
ethyl 4-cyano-5-[[4-(dimethylamino)benzoyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-5-24-18(23)15-11(2)14(10-19)17(25-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZLIXUMSXHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.